
Degalactotigonin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Degalactotigonin is a natural steroidal glycoside compound extracted from the plant Solanum nigrum L. It has garnered significant attention due to its potent anticancer properties, particularly in inhibiting the growth and metastasis of various cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Degalactotigonin is primarily isolated from the methanolic extract of Solanum nigrum L. The extraction process involves several steps, including solvent extraction, chromatographic separation, and spectroscopic analysis to elucidate its chemical structure .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most of the compound is obtained through extraction from natural sources, which may involve optimization of extraction techniques to increase yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Degalactotigonin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the steroidal backbone, influencing its interaction with biological targets.
Substitution: Substitution reactions can introduce different functional groups, modifying its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Aplicaciones Científicas De Investigación
Degalactotigonin has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying glycoside chemistry and steroidal structures.
Biology: this compound is used to investigate cellular processes such as apoptosis and cell cycle regulation.
Medicine: Its potent anticancer properties make it a candidate for developing new cancer therapies. .
Mecanismo De Acción
Degalactotigonin exerts its effects through multiple molecular targets and pathways:
Inhibition of EGFR Signaling Pathways: It induces apoptosis and cell cycle arrest by inhibiting the epidermal growth factor receptor (EGFR) signaling pathways in cancer cells.
Repression of Hedgehog/Gli1 Pathway: this compound inhibits the growth and metastasis of osteosarcoma by repressing the Hedgehog/Gli1 pathway through glycogen synthase kinase 3 beta (GSK3β) inactivation.
Modulation of Intracellular Kinases: It decreases the activity of multiple intracellular kinases that are crucial for cancer cell survival.
Comparación Con Compuestos Similares
Degalactotigonin is unique due to its specific molecular targets and pathways. Similar compounds include:
Solanine: Another steroidal glycoside from Solanum nigrum with anticancer properties.
Solasonine: Known for its cytotoxic effects on cancer cells.
Solamargine: Exhibits potent anticancer activity through apoptosis induction.
These compounds share similar structural features but differ in their specific biological activities and molecular targets, highlighting the uniqueness of this compound in cancer research .
Actividad Biológica
Degalactotigonin (DGT), a steroidal glycoside derived from Solanum nigrum, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article explores the compound's mechanisms of action, its effects on various cancer cell lines, and relevant case studies that highlight its therapeutic potential.
Overview of this compound
This compound is primarily recognized for its cytotoxic properties against several cancer types. It has been shown to induce apoptosis, inhibit cell proliferation, and affect various signaling pathways related to cancer progression. Its effectiveness has been documented in multiple studies focusing on different cancer cell lines.
The biological activity of DGT is mediated through several key mechanisms:
- Induction of Apoptosis : DGT has been shown to promote apoptosis in various cancer cells. For instance, it induces apoptosis in MCF-7 (breast cancer) and RCC (renal cell carcinoma) cells through modulation of specific signaling pathways such as the Hippo pathway and the inhibition of the EGFR signaling pathway .
- Inhibition of Cell Proliferation : Studies indicate that DGT significantly suppresses the proliferation of cancer cells. In renal cell carcinoma models, DGT treatment resulted in decreased tumor growth and reduced expression of proliferation markers like Ki67 .
- Impact on Migration and Invasion : DGT exhibits anti-invasive properties by reducing the migration capabilities of cancer cells. In vitro assays demonstrated that DGT treatment resulted in a dose-dependent decrease in the number of cells that migrated through membranes coated with Matrigel .
Case Studies
-
Renal Cell Carcinoma (RCC) :
- A study demonstrated that DGT inhibited the growth of RCC cells both in vitro and in vivo. In xenograft models, tumors treated with DGT showed a significant reduction in volume compared to controls (59.2 mm³ vs. 423.3 mm³) after two weeks of treatment .
- Mechanistic studies revealed that DGT downregulated YAP (Yes-associated protein), a key regulator in the Hippo signaling pathway, thereby leading to reduced tumor aggressiveness .
- Breast Cancer :
- Oral Squamous Cell Carcinoma :
Cytotoxicity of this compound Against Various Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induces apoptosis via GSK-3β modulation |
RCC (786-O) | 5 | Inhibits YAP signaling |
HepG2 | 15 | Induces cell cycle arrest |
A549 | 12 | Inhibits EGF-induced proliferation |
OSCC (KB) | 20 | Blocks TGF-β signaling |
Propiedades
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H82O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h20-47,51-62H,5-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXJIQCPPOHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H82O22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39941-51-0 |
Source
|
Record name | Uttronin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.